molecular formula C17H17ClN2O B15081738 1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- CAS No. 62871-18-5

1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)-

Cat. No.: B15081738
CAS No.: 62871-18-5
M. Wt: 300.8 g/mol
InChI Key: LUSUIYPWXBTHMA-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-butoxy-5-chlorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated through crystallization .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Scientific Research Applications

1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins and enzymes in microorganisms, leading to their death. In anticancer research, it is thought to interfere with cell division and induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- can be compared with other benzimidazole derivatives, such as:

  • 2-methyl-1H-benzimidazole-5-carboxylic acid
  • 2-phenyl-1H-benzimidazole
  • 2-(2-chlorophenyl)-1H-benzimidazole

These compounds share the benzimidazole core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the butoxy and chlorophenyl groups in 1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- makes it unique, providing it with distinct solubility, stability, and reactivity characteristics .

Properties

CAS No.

62871-18-5

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

2-(2-butoxy-5-chlorophenyl)-1H-benzimidazole

InChI

InChI=1S/C17H17ClN2O/c1-2-3-10-21-16-9-8-12(18)11-13(16)17-19-14-6-4-5-7-15(14)20-17/h4-9,11H,2-3,10H2,1H3,(H,19,20)

InChI Key

LUSUIYPWXBTHMA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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